PI3K Activity: Complete Absence of Inhibition Differentiates LY 303511 from LY294002
In head‑to‑head cellular assays, LY294002 robustly inhibits insulin‑stimulated PI3K‑dependent Akt phosphorylation. In contrast, LY 303511 hydrochloride—at concentrations up to 100 µM—exerts no measurable inhibition of Akt phosphorylation, confirming its functional divergence from the parent PI3K inhibitor [1].
| Evidence Dimension | Inhibition of PI3K-dependent Akt phosphorylation |
|---|---|
| Target Compound Data | No inhibition detected (up to 100 µM) |
| Comparator Or Baseline | LY294002: IC₅₀ ≈ 1.4 µM (PI3Kα) and complete suppression of Akt phosphorylation at 10–50 µM |
| Quantified Difference | Qualitative absence vs. potent inhibition; >70‑fold selectivity window for PI3K-independent effects |
| Conditions | A549 human lung adenocarcinoma cells; immunoblotting for phospho-Akt (Ser473) |
Why This Matters
Procurement of LY 303511 hydrochloride as a negative control ensures that observed cellular effects (e.g., mTOR inhibition, ROS generation) are definitively attributable to PI3K‑independent mechanisms, preventing misinterpretation of LY294002 or wortmannin data.
- [1] Kristof AS, et al. (2005) J Pharmacol Exp Ther. 314(3):1134-43. DOI: 10.1124/jpet.105.085761. View Source
